molecular formula C12H15NO2 B8009303 2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B8009303
M. Wt: 205.25 g/mol
InChI Key: CUYJAPQSGIWKOU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a hydroxyphenyl group and a pyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethan-1-one: Lacks the pyrrolidinyl group, which may affect its solubility and biological activity.

    1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the hydroxyphenyl group, which may reduce its potential for hydrogen bonding and π-π interactions.

Uniqueness

2-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both the hydroxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to similar compounds.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-5-3-10(4-6-11)9-12(15)13-7-1-2-8-13/h3-6,14H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYJAPQSGIWKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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